molecular formula C11H17NO B1594811 N,N-Diethyl-m-anisidine CAS No. 92-18-2

N,N-Diethyl-m-anisidine

Cat. No.: B1594811
CAS No.: 92-18-2
M. Wt: 179.26 g/mol
InChI Key: KGFAREHEJGDILZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-m-anisidine (CAS: Not explicitly listed; molecular formula: C₁₁H₁₇NO, molecular weight: 179.26 g/mol) is a substituted aniline derivative featuring a methoxy group at the meta position and two ethyl groups attached to the nitrogen atom. It is structurally characterized as a tertiary amine with aromatic and alkoxy substituents. Key properties include insolubility in water and solubility in oxygenated and chlorinated solvents, typical of lipophilic aromatic amines .

Production involves reactions such as ring nitrosation/cyclocondensation/oxidation with precursors like m-diethylaminophenol . Its primary industrial applications include serving as an intermediate in dye synthesis (e.g., Acid Blue 1, Basic Green 1) and as a curing accelerator for unsaturated polyester resins . Derivatives of this compound are critical in the manufacture of pigments and specialty chemicals.

Properties

CAS No.

92-18-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N,N-diethyl-3-methoxyaniline

InChI

InChI=1S/C11H17NO/c1-4-12(5-2)10-7-6-8-11(9-10)13-3/h6-9H,4-5H2,1-3H3

InChI Key

KGFAREHEJGDILZ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=CC=C1)OC

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC

Other CAS No.

92-18-2

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between N,N-Diethyl-m-anisidine and related compounds:

Property This compound N,N-Dimethyl-m-anisidine m-Anisidine N,N-Diethylaniline (DEA)
Molecular Formula C₁₁H₁₇NO C₉H₁₃NO C₇H₉NO C₁₀H₁₅N
Molecular Weight (g/mol) 179.26 151.21 123.15 149.24
Boiling Point Not reported (est. >200°C) Not explicitly reported ~250°C (decomposes) 216°C
Solubility Chlorinated/organic solvents Similar to diethyl analog Limited water solubility Chlorinated solvents
Key Applications Dye intermediates, resins Research reagent, organic synthesis Pharmaceuticals, agrochemicals Resin curing, dye synthesis

Structural and Functional Insights :

Substituent Effects: this compound vs. N,N-Dimethyl-m-anisidine: The ethyl groups in the diethyl analog increase steric hindrance and lipophilicity compared to the dimethyl variant. This reduces water solubility but enhances compatibility with non-polar solvents . Methoxy Group: The meta-methoxy group in both m-anisidine derivatives enhances electron density on the aromatic ring, making them more reactive in electrophilic substitutions compared to non-methoxy analogs like DEA .

Synthetic Utility :

  • This compound is tailored for industrial dye production, whereas N,N-Dimethyl-m-anisidine is primarily a laboratory reagent due to its smaller substituents and ease of handling .
  • m-Anisidine (unsubstituted at nitrogen) is utilized in pharmaceuticals, leveraging its primary amine reactivity, while DEA’s tertiary amine structure favors catalytic roles in polymer curing .

Research and Patent Landscape :

  • This compound has 239 patents but minimal academic literature, highlighting its industrial significance over academic interest .
  • In contrast, N,N-Dimethyl-m-anisidine has well-documented spectroscopic data (e.g., PubChem CID: 139977), reflecting its role in methodological studies .

Key Research Findings

  • Thermodynamic Stability : Computational studies suggest that ethyl substituents in This compound confer greater thermal stability than methyl groups, aligning with its higher estimated boiling point .
  • Reactivity in Dye Synthesis : The electron-donating methoxy group in This compound facilitates coupling reactions in azo dye production, outperforming DEA in color intensity and stability .
  • Safety and Handling : While specific data are scarce, structurally similar compounds like N,N-Diethylacetamide require precautions against inhalation and skin contact, suggesting analogous handling protocols for the diethyl-m-anisidine .

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